![molecular formula C15H25NO4 B14324754 Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- CAS No. 104825-51-6](/img/structure/B14324754.png)
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[931]pentadecan-15-one, 12-hydroxy-1-nitro- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[931]pentadecan-15-one, 12-hydroxy-1-nitro- typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .
Scientific Research Applications
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[9.3.1]pentadecan-13-one: Similar structure but lacks the nitro and hydroxy groups.
Bicyclo[9.3.1]pentadecan-13-ol: Contains a hydroxy group but no nitro group.
Bicyclo[9.3.1]pentadec-11-en-13-one: Contains a double bond in the bicyclic structure.
Uniqueness
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- is unique due to the presence of both the nitro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104825-51-6 |
|---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.36 g/mol |
IUPAC Name |
12-hydroxy-1-nitrobicyclo[9.3.1]pentadecan-15-one |
InChI |
InChI=1S/C15H25NO4/c17-13-9-11-15(16(19)20)10-7-5-3-1-2-4-6-8-12(13)14(15)18/h12-13,17H,1-11H2 |
InChI Key |
ALGMDNBCJFLFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2C(CCC(C2=O)(CCCC1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


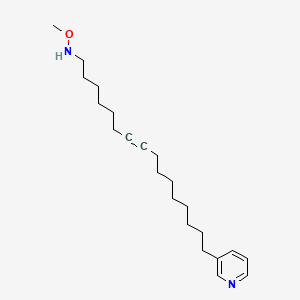
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
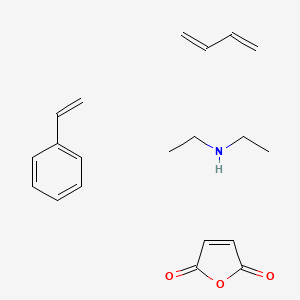

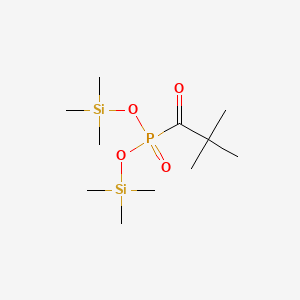

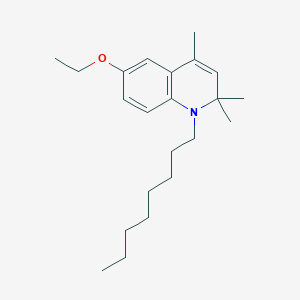
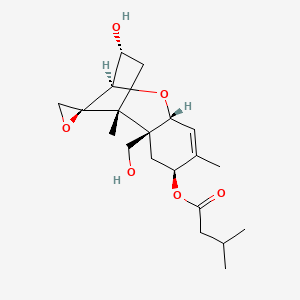
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
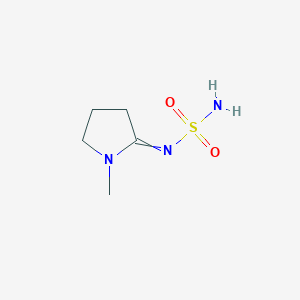
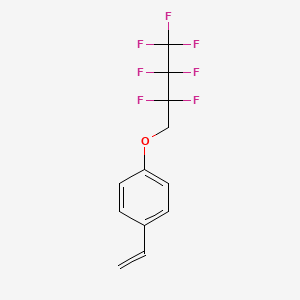
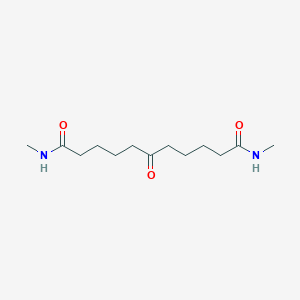
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
